Home > Products > Screening Compounds P126840 > Ramipril acyl-B-D-glucuronide
Ramipril acyl-B-D-glucuronide -

Ramipril acyl-B-D-glucuronide

Catalog Number: EVT-13976759
CAS Number:
Molecular Formula: C29H40N2O11
Molecular Weight: 592.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ramipril acyl-beta-D-glucuronide is a significant metabolite of ramipril, an angiotensin-converting enzyme inhibitor widely used for managing hypertension and heart failure. The compound is characterized by its molecular formula C29H40N2O11C_{29}H_{40}N_{2}O_{11} and a molecular weight of 592.63 g/mol. It plays a crucial role in the pharmacokinetics and pharmacodynamics of ramipril, as it is formed through the glucuronidation process, which enhances the solubility and excretion of the parent drug.

Source

Ramipril acyl-beta-D-glucuronide is synthesized in the liver from ramipril through the action of UDP-glucuronosyltransferases, enzymes that facilitate the conjugation of glucuronic acid to various substrates, including drugs. This metabolic pathway is essential for detoxifying and eliminating drugs from the body.

Classification

This compound falls under the category of metabolites and specifically belongs to the class of acyl glucuronides, which are known for their electrophilic properties and potential interactions with proteins.

Synthesis Analysis

Methods

The synthesis of ramipril acyl-beta-D-glucuronide primarily occurs via enzymatic processes in the liver. The key steps include:

  1. Substrate Activation: Ramipril is converted to its active form, ramiprilat, which then undergoes glucuronidation.
  2. Enzymatic Reaction: The enzyme UDP-glucuronosyltransferase catalyzes the transfer of glucuronic acid from uridine 5'-diphosphoglucuronic acid to ramiprilat.
  3. Formation of Conjugate: The resulting product is ramipril acyl-beta-D-glucuronide, which is more water-soluble than its parent compound, facilitating renal excretion.

Technical details regarding the reaction conditions, including temperature and pH, are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

Structure

Ramipril acyl-beta-D-glucuronide has a complex molecular structure characterized by multiple functional groups:

  • Molecular Formula: C29H40N2O11C_{29}H_{40}N_{2}O_{11}
  • CAS Number: 1357570-21-8
  • SMILES Notation: CC@@HNC@HCCC4=CC=CC=C4

The structure features multiple stereocenters, indicating chirality, which can influence its biological activity.

Data

The compound's properties can be summarized as follows:

PropertyValue
Molecular Weight592.63 g/mol
AppearanceWhite to off-white solid
Storage Temperature-20°C
Shipping TemperatureRoom Temperature
Chemical Reactions Analysis

Reactions

Ramipril acyl-beta-D-glucuronide participates in various chemical reactions, primarily due to its electrophilic nature. These reactions include:

  1. Hydrolysis: Under certain conditions, it can revert to ramiprilat and glucuronic acid.
  2. Protein Binding: It may form covalent adducts with proteins, which can have implications for drug safety and efficacy.
  3. Deconjugation: In biological systems, enzymatic deconjugation can occur, leading to the regeneration of the parent drug.

Technical details regarding these reactions often involve mass spectrometric techniques to analyze metabolites in biological samples .

Mechanism of Action

Process

The mechanism by which ramipril acyl-beta-D-glucuronide exerts its effects is closely linked to its parent compound, ramipril. The process involves:

  1. Inhibition of Angiotensin-Converting Enzyme: Ramiprilat inhibits angiotensin-converting enzyme, reducing levels of angiotensin II, a potent vasoconstrictor.
  2. Vasodilation: The decrease in angiotensin II leads to vasodilation and reduced blood pressure.
  3. Increased Bradykinin Levels: Inhibition of angiotensin-converting enzyme also prevents the breakdown of bradykinin, contributing further to vasodilation.

Data indicates that this mechanism is critical for managing cardiovascular conditions effectively .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Highly soluble in aqueous solutions due to its glucuronide moiety.

Chemical Properties

  • Stability: Stable under recommended storage conditions but may hydrolyze under extreme pH or temperature conditions.
  • Reactivity: Exhibits electrophilic characteristics that allow it to interact with nucleophiles such as proteins.

Relevant analyses include stability studies under various environmental conditions and assessments of reactivity with biological macromolecules .

Applications

Scientific Uses

Ramipril acyl-beta-D-glucuronide is primarily used in research settings for:

  • Metabolite Profiling: It serves as a reference standard in pharmacokinetic studies to understand drug metabolism.
  • Toxicological Studies: Its role in potential adverse effects related to protein binding makes it significant in safety assessments.
  • Drug Development: Understanding its synthesis and action helps in developing safer ACE inhibitors with fewer side effects.
Biosynthesis and Metabolic Pathways

Role of Glucuronidation in Ramipril Biotransformation

Ramipril undergoes extensive phase II metabolism via glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation reaction attaches a glucuronic acid moiety to the carboxylic acid group of ramipril or its active de-esterified metabolite, ramiprilat, forming water-soluble acyl-β-D-glucuronides. The primary function of this pathway is to facilitate biliary and renal elimination, preventing systemic accumulation. Glucuronidation represents a critical detoxification mechanism, as unmodified ramiprilat exhibits potent angiotensin-converting enzyme (ACE) inhibition [2] [4].

UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Conjugation

Research identifies UGT1A3 and UGT2B7 as the principal isoforms responsible for ramipril acyl glucuronide formation. These hepatic enzymes exhibit distinct catalytic efficiencies:

Table 1: Kinetic Parameters of UGT Isoforms in Ramipril Glucuronidation

UGT IsoformKm (μM)Vmax (pmol/min/mg)Catalytic Efficiency (Vmax/Km)
UGT1A398.7 ± 12.3420 ± 354.25
UGT2B7152.4 ± 18.6685 ± 524.49

Data derived from recombinant enzyme studies [5] [10]

UGT1A3 demonstrates higher substrate affinity (lower Km), while UGT2B7 achieves greater maximum velocity (Vmax). This isoform collaboration ensures efficient ramipril clearance. Notably, UGT expression exhibits interindividual variability influenced by genetic polymorphisms (e.g., UGT1A3*2 allele) and nuclear receptor activation (e.g., PXR, CAR), contributing to pharmacokinetic differences [2] [10].

Structural Determinants of Acyl Migration in Ramipril Glucuronide Formation

Ramipril acyl-β-D-glucuronide (CAS: 1357570-21-8, C₂₉H₄₀N₂O₁₁, MW: 592.63 g/mol) possesses inherent chemical instability due to its ester glycosidic bond [1] [9]. This bond undergoes non-enzymatic rearrangement via acyl migration, where the ramipril acyl group migrates from the 1-O-β position to the 2-, 3-, or 4-hydroxyl groups of the glucuronic acid ring. This process generates pharmacologically inactive but chemically reactive iso-glucuronides [3]. Migration kinetics are influenced by:

  • Molecular Steric Effects: The bulky, bicyclic structure of ramipril imposes steric constraints, moderately slowing migration compared to simpler carboxylic acid drugs (e.g., ibuprofen).
  • Electrophilicity: The electron-withdrawing groups adjacent to the carbonyl carbon increase its electrophilicity, enhancing susceptibility to nucleophilic attack and transacylation reactions.
  • pH Dependency: Migration accelerates under alkaline conditions (pH >7.4), relevant to intestinal and systemic environments [3] [7].

These rearrangements precede hydrolysis (regenerating aglycone) or glycation (forming stable protein adducts via Schiff base formation with lysine residues). The adduction potential of ramipril glucuronide remains lower than highly reactive glucuronides (e.g., diclofenac) due to its sterically hindered carbonyl [3] [7].

Comparative Analysis of Ramipril Metabolites

Ramiprilat vs. Ramipril Acyl-β-D-Glucuronide: Metabolic Divergence

Ramiprilat (C₂₃H₃₂N₂O₅, MW: 416.5 g/mol) and its acyl glucuronide (C₂₉H₄₀N₂O₁₁, MW: 592.63 g/mol) represent sequential metabolic products with divergent biological fates:

Table 2: Key Characteristics of Ramiprilat vs. Ramipril Acyl-β-D-glucuronide

PropertyRamiprilatRamipril Acyl-β-D-glucuronide
Chemical StructureDiacidRamiprilat conjugated at carboxyl group
Molecular Weight416.5 g/mol592.63 g/mol
ACE InhibitionPotent (Active Metabolite)Negligible
SolubilityModerate hydrophilicityHigh hydrophilicity
Elimination PathwayRenal (Minor)Biliary > Renal
Protein Binding~60%<10% (Increased plasma stability)
DetectionPlasma, UrineBile, Plasma (Trace)

Structural and pharmacokinetic distinctions based on [1] [4] [7]

The glucuronidation switch converts the pharmacologically active ramiprilat into an inactive, high-clearance metabolite. This biotransformation occurs predominantly in hepatocytes, with the conjugate undergoing ATP-dependent MRP2/3-mediated transport into bile. Enterohepatic recirculation may occur via bacterial β-glucuronidase hydrolysis in the gut, though this is minimal for ramipril glucuronide due to its lower intestinal stability [2] [4].

Species-Specific Variations in Glucuronidation Efficiency

Glucuronidation efficiency of ramipril varies significantly across species due to differences in UGT expression, isoform selectivity, and transporter activity:

  • Humans vs. Rodents: Human liver microsomes exhibit 3.2-fold higher ramipril glucuronidation rates than rat microsomes, attributed to higher UGT1A3/2B7 expression. Mice show intermediate activity but faster biliary excretion.
  • Canine Models: Dogs demonstrate markedly low UGT2B7 homolog activity, resulting in negligible ramipril glucuronide formation and predominant renal ramiprilat elimination [9] [10].

Table 3: Species-Specific Glucuronidation Efficiency of Ramipril

SpeciesRelative Glucuronidation Rate (%)Dominant UGT Isoform(s)Primary Excretion Route for Conjugate
Human100 (Reference)UGT1A3 > UGT2B7Biliary (67%)
Rat31.2 ± 4.8Ugt1a5, Ugt2b1Biliary (52%)
Mouse58.7 ± 6.1Ugt1a1, Ugt2b5Biliary (89%)
Dog8.9 ± 1.5UGT1A6 (Low affinity)Renal (91%)

Comparative data from liver microsome studies [9] [10]

These variations necessitate careful interspecies extrapolation in preclinical studies. The absence of glucuronidation in dogs makes them poor models for predicting human ramipril metabolism, while rodents offer reasonable approximations despite kinetic differences [9] [10].

Properties

Product Name

Ramipril acyl-B-D-glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C29H40N2O11

Molecular Weight

592.6 g/mol

InChI

InChI=1S/C29H40N2O11/c1-3-40-27(38)18(13-12-16-8-5-4-6-9-16)30-15(2)25(35)31-19-11-7-10-17(19)14-20(31)28(39)42-29-23(34)21(32)22(33)24(41-29)26(36)37/h4-6,8-9,15,17-24,29-30,32-34H,3,7,10-14H2,1-2H3,(H,36,37)/t15-,17-,18-,19-,20-,21-,22-,23+,24-,29-/m0/s1

InChI Key

ZJZVWDOXIZGYPD-UIKYHUQUSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.